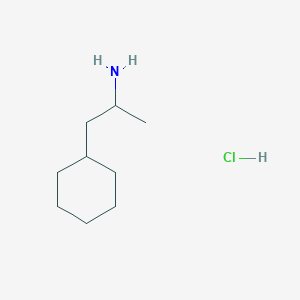
N-(cyclopropylmethyl)carbamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(cyclopropylmethyl)carbamoyl chloride” is a type of carbamoyl chloride, which is a functional group with the formula R2NC(O)Cl . Carbamoyl chlorides are important intermediates in both research laboratories and industrial scale syntheses . They are usually moisture sensitive, colorless, and soluble in nonpolar organic solvents .
Synthesis Analysis
Carbamoyl chlorides are typically prepared by the reaction of an amine with phosgene . They can also be prepared by the addition of hydrogen chloride to isocyanates . N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Molecular Structure Analysis
The molecular structure of “N-(cyclopropylmethyl)carbamoyl chloride” would include a carbamoyl chloride functional group attached to a cyclopropylmethyl group. Cyclopropylmethyl is a cycloalkane, which is a type of hydrocarbon where the carbon atoms are arranged in a ring .Chemical Reactions Analysis
Carbamoyl chlorides can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions and cross-coupling and annulation reaction modes as well as C–H functionalization . Solvolyses tend to occur at the carbonyl carbon, with replacement of the chloride ion .Physical And Chemical Properties Analysis
Carbamoyl chlorides are typically moisture sensitive, colorless, and soluble in nonpolar organic solvents . They are known to be stable, even at quite high temperatures .Orientations Futures
Carbamoyl chlorides, including “N-(cyclopropylmethyl)carbamoyl chloride”, have potential for further study and application in various chemical reactions, particularly in transition metal-catalyzed transformations . They can serve as powerful synthetic tools in the creation of various amide-containing molecules and heterocycles .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(cyclopropylmethyl)carbamoyl chloride involves the reaction of cyclopropylmethylamine with phosgene.", "Starting Materials": [ "Cyclopropylmethylamine", "Phosgene" ], "Reaction": [ "Cyclopropylmethylamine is added dropwise to a solution of phosgene in anhydrous benzene.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting N-(cyclopropylmethyl)carbamoyl chloride is isolated by filtration and washed with cold benzene." ] } | |
Numéro CAS |
1314934-12-7 |
Nom du produit |
N-(cyclopropylmethyl)carbamoyl chloride |
Formule moléculaire |
C5H8ClNO |
Poids moléculaire |
133.6 |
Pureté |
91 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



